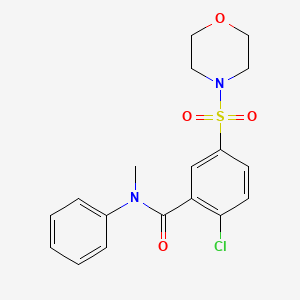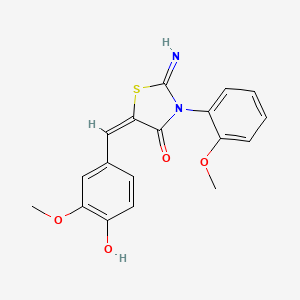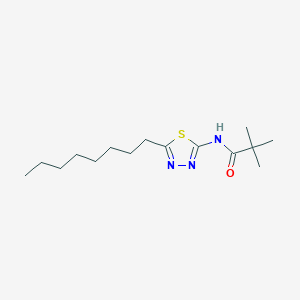![molecular formula C22H19NO5 B4585493 4-{[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4585493.png)
4-{[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid
Descripción general
Descripción
Research on compounds with similar structures to "4-{[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid" often focuses on exploring their synthesis, understanding their molecular framework, and evaluating their chemical and physical properties. These studies contribute to the broader field of organic chemistry, where such compounds can be of interest for various applications, excluding those related to drugs and their physiological effects.
Synthesis Analysis
Synthetic approaches to compounds with structural similarities often involve condensation reactions, methoxycarbonylation, and the use of palladium complexes as catalysts. For instance, the methoxycarbonylation of alkynes catalyzed by palladium complexes has been shown to produce unsaturated esters with high activity and regioselectivity, which might be relevant to the synthesis of complex esters similar to the target compound (Núñez Magro et al., 2010).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of compounds. X-ray diffraction analysis is a common technique used for this purpose. For example, the crystal structure analysis of related compounds can reveal significant conjugations within their molecular framework, providing insights into the electronic structure that might be applicable to our target compound (Moser et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore functional group transformations, such as esterification or methoxycarbonylation. These reactions can significantly alter the physical and chemical properties of the compounds, affecting their solubility, reactivity, and potential applications. The selective formation of unsaturated esters or cascade reactions to α,ω-diesters by methoxycarbonylation has been documented, highlighting the versatility of these chemical transformations (Núñez Magro et al., 2010).
Aplicaciones Científicas De Investigación
Catalytic Applications
Research has demonstrated the catalytic capabilities of palladium complexes in the methoxycarbonylation of alkynes. For example, the methoxycarbonylation of phenylethyne, catalyzed by palladium complexes, yields methyl cinnamate with high activity and regioselectivity. This process involves the formation of unsaturated esters or cascade reactions to α,ω-diesters, showcasing the compound's role in synthesizing important industrial chemicals (A. A. Núñez Magro et al., 2010).
Biological Activity
Several studies have focused on the O-demethylation of benzoic acids in plant systems, revealing the specificity of this process for para methoxy groups. The products formed by O-demethylation can be identified as various hydroxybenzoic acids, which are important intermediates in plant metabolism and may have implications for understanding plant biochemistry and potential applications in agriculture (H. Harms & I. Prieß, 1973).
Synthesis and Structural Studies
The synthesis and crystal structure of related compounds, such as 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester, have been documented. These studies provide insights into the molecular structure and potential reactivity of these compounds, which can be crucial for developing new materials and pharmaceuticals (H. Ming & D. South, 2004).
Antimicrobial and Molluscicidal Activity
Research on prenylated benzoic acid derivatives from Piper aduncum leaves has identified compounds with significant antimicrobial and molluscicidal activity. These findings highlight the potential of these compounds in developing new agents for controlling harmful organisms and diseases (J. Orjala et al., 1993).
Propiedades
IUPAC Name |
4-[(Z)-(1-benzyl-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-14-19(22(27)28-2)18(12-15-8-10-17(11-9-15)21(25)26)20(24)23(14)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,26)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFQSWMIMIFWPZ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1CC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1CC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(Z)-[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)
![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)
![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)


![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![6-[2-(1H-indol-3-yl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4585442.png)
![3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4585447.png)
![N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4585450.png)
![isopropyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4585457.png)


![N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide](/img/structure/B4585474.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4585479.png)